1,1'-Methylenebis(2-isocyanatocyclohexane)
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Overview
Description
1,1’-Methylenebis(2-isocyanatocyclohexane) is a chemical compound with the molecular formula C15H22N2O2. It is commonly used in the production of polyurethanes and other polymers due to its reactivity with compounds containing active hydrogen atoms. This compound is known for its clear, colorless to light-yellow liquid appearance and is often utilized in industrial applications .
Preparation Methods
1,1’-Methylenebis(2-isocyanatocyclohexane) can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with formaldehyde to form methylenebis(cyclohexylamine), which is then phosgenated to produce the desired diisocyanate . Industrial production methods typically involve the use of phosgene, a highly toxic gas, under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
1,1’-Methylenebis(2-isocyanatocyclohexane) undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize in the presence of catalysts to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, polyurethanes, and amines .
Scientific Research Applications
1,1’-Methylenebis(2-isocyanatocyclohexane) has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the development of biomaterials and medical devices.
Medicine: Utilized in the production of drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the manufacture of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(2-isocyanatocyclohexane) involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups (-N=C=O) react with hydroxyl groups (-OH) to form urethane linkages, which are the basis for polyurethane formation. This reactivity is facilitated by the presence of catalysts and controlled reaction conditions .
Comparison with Similar Compounds
1,1’-Methylenebis(2-isocyanatocyclohexane) can be compared with other diisocyanates such as:
Toluene Diisocyanate (TDI): Known for its high reactivity and use in flexible foams.
Methylenediphenyl Diisocyanate (MDI): Commonly used in rigid foams and elastomers.
Hexamethylene Diisocyanate (HDI): Utilized in coatings and adhesives due to its aliphatic nature
The uniqueness of 1,1’-Methylenebis(2-isocyanatocyclohexane) lies in its cycloaliphatic structure, which imparts different mechanical and chemical properties compared to aromatic diisocyanates like TDI and MDI .
Properties
CAS No. |
63371-77-7 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-isocyanato-2-[(2-isocyanatocyclohexyl)methyl]cyclohexane |
InChI |
InChI=1S/C15H22N2O2/c18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)17-11-19/h12-15H,1-9H2 |
InChI Key |
HUXGPXHPGSIYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC2CCCCC2N=C=O)N=C=O |
Origin of Product |
United States |
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